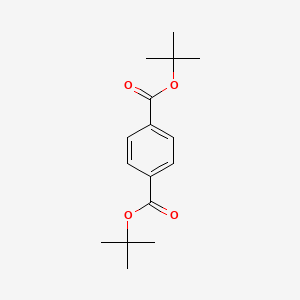

Di-tert-butyl terephthalate

Overview

Description

Di-tert-butyl terephthalate: is an organic compound with the chemical formula C16H22O4. It is a derivative of terephthalic acid, where the carboxyl groups are esterified with tert-butyl groups. This compound is known for its stability and is used in various chemical processes and industrial applications.

Mechanism of Action

Target of Action

Di-tert-butyl terephthalate, also known as Di-tert-butyl peroxy-hexahydro terephthalate (HTP-65W), is a newly developed organic peroxide . It is primarily used in the manufacturing of acrylonitrile–butadiene–styrene copolymer and serves as an initiator in polymerization . Therefore, its primary targets are the monomers in these polymerization reactions.

Mode of Action

The compound interacts with its targets (the monomers) through a process called radical polymerization . In this process, the organic peroxide (this compound) decomposes to generate free radicals, which then react with the monomers, causing them to form a polymer chain .

Biochemical Pathways

It is known that the compound plays a crucial role in the polymerization of acrylonitrile–butadiene–styrene copolymer . This suggests that it may affect the pathways related to polymer synthesis and degradation.

Pharmacokinetics

Its thermal properties have been investigated . The compound exhibits two mass loss stages at about 79 °C, with around 64–72% mass loss occurring in the first stage . The exothermic phenomena occur at around 75 °C . These properties may influence the compound’s bioavailability and stability.

Result of Action

The primary result of this compound’s action is the formation of acrylonitrile–butadiene–styrene copolymer . This polymer has various applications, including the manufacture of plastic components and products. The compound’s action also results in the generation of heat, which can be a potential hazard .

Action Environment

The action of this compound is influenced by environmental factors such as temperature . For instance, its thermal decomposition, a key step in its mode of action, occurs at specific temperatures . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the temperature of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: Di-tert-butyl terephthalate can be synthesized through the esterification of terephthalic acid with tert-butyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:

Terephthalic acid+2tert-butyl alcohol→Di-tert-butyl terephthalate+2water

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: Di-tert-butyl terephthalate undergoes various chemical reactions, including:

Hydrolysis: The ester bonds can be hydrolyzed back to terephthalic acid and tert-butyl alcohol in the presence of water and an acid or base catalyst.

Oxidation: The compound can be oxidized to form this compound peroxide, which is used as an initiator in polymerization reactions.

Substitution: The tert-butyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxygen or other oxidizing agents.

Substitution: Various nucleophiles depending on the desired substitution.

Major Products Formed:

Hydrolysis: Terephthalic acid and tert-butyl alcohol.

Oxidation: this compound peroxide.

Substitution: Depends on the nucleophile used.

Scientific Research Applications

Di-tert-butyl terephthalate has several applications in scientific research and industry:

Polymer Chemistry: It is used as a monomer or comonomer in the synthesis of polyesters and other polymers.

Catalysis: The compound and its derivatives are used as catalysts in various organic reactions.

Material Science: It is used in the development of advanced materials with specific properties, such as low dielectric constants for electronic applications.

Pharmaceuticals: Research is ongoing into its potential use in drug delivery systems and as a building block for pharmaceutical compounds.

Comparison with Similar Compounds

Dimethyl terephthalate: Another ester of terephthalic acid, used in the production of polyethylene terephthalate (PET).

Diethyl terephthalate: Similar to di-tert-butyl terephthalate but with ethyl groups instead of tert-butyl groups.

Terephthalic acid: The parent compound, used in the production of polyesters and other polymers.

Uniqueness: this compound is unique due to the presence of tert-butyl groups, which provide steric hindrance and stability. This makes it particularly useful in applications where stability and resistance to hydrolysis are important.

Properties

IUPAC Name |

ditert-butyl benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-15(2,3)19-13(17)11-7-9-12(10-8-11)14(18)20-16(4,5)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAIQCFIFVNAAAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10311432 | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28313-42-0 | |

| Record name | NSC243185 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243185 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-t-butyl terephthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10311432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.